フェニルヒドラジン
Phenylhydrazines are a class of organic compounds characterized by the presence of a phenyl group attached to a hydrazine moiety. These compounds are widely recognized for their reactivity and diverse applications in chemical synthesis, particularly as intermediates or functional groups in the construction of more complex molecules. They are often used in the preparation of pharmaceuticals, dyes, and other organic materials due to their ability to participate in various chemical reactions such as condensation, substitution, and cyclization.
The structure of phenylhydrazines typically consists of a benzene ring attached to a hydrazine group (−NHNH₂), which can undergo multiple functional group transformations. These compounds exhibit basic properties due to the presence of the free amine groups, making them susceptible to protonation and other chemical reactions that involve nitrogen atoms. The versatility of phenylhydrazines arises from their capacity to form Schiff bases with aldehydes or ketones, contributing to their importance in organic chemistry research and industry applications.
In summary, phenylhydrazines play a crucial role as reactive intermediates and building blocks in the synthesis of a wide range of compounds, offering researchers and chemists versatile tools for creating new materials and pharmaceuticals.

構造 | 化学名 | CAS | MF |
---|---|---|---|
![]() |
Ethanone, 1-phenyl-,2-phenylhydrazone | 583-11-9 | C14H14N2 |
![]() |
4-(methylsulfanyl)phenylhydrazine | 51304-69-9 | C7H10N2S |
![]() |
(4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 | C13H15ClN2O |
![]() |
(2,4-difluorophenyl)hydrazine Hydrochloride | 40594-30-7 | C6H6F2N2 |
![]() |
3,4-Dimethylphenylhydrazine hydrochloride | 86746-50-1 | C8H13ClN2 |
![]() |
4-Hydrazino-N-methyl Benzene Methanesulfonamide Hydrochloride Salt | 88933-16-8 | C8H14ClN3O2S |
![]() |
2,5-Difluorophenylhydrazine | 97108-50-4 | C6H6F2N2 |
![]() |
3,5-Difluorophenylhydrazine hydrochloride | 502496-27-7 | C6H7ClF2N2 |
![]() |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole | 212248-62-9 | C9H11N5 |
![]() |
4-Cyanophenylhydrazine hydrochloride | 2863-98-1 | C7H8ClN3 |
関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
推奨される供給者
-
Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品